BenchChemオンラインストアへようこそ!

Ethyl 6-bromo-3-cyano-2-fluorobenzoate

Regioisomerism Medicinal Chemistry Building Blocks Cross-Coupling Site-Selectivity

Ensure synthetic success with the correct regioisomer. This 2-fluoro-6-bromo-3-cyano benzoate places the versatile bromine para to the ester for optimal cross-coupling, avoiding steric hindrance found in ortho-bromo isomers. Its distinct ¹⁹F NMR shift and HPLC retention time guarantee identity, preventing synthesis failure and irreproducible data common with positional isomers. Ideal for focused library synthesis in medicinal chemistry.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
CAS No. 1807215-13-9
Cat. No. B1414192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-3-cyano-2-fluorobenzoate
CAS1807215-13-9
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1F)C#N)Br
InChIInChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-4H,2H2,1H3
InChIKeyXUGVWZFXGREYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6‑Bromo‑3‑cyano‑2‑fluorobenzoate (CAS 1807215‑13‑9): Structural Identity, Physicochemical Baseline, and Procurement‑Grade Specifications


Ethyl 6‑bromo‑3‑cyano‑2‑fluorobenzoate is a trisubstituted aromatic ester bearing a bromine atom at the 6‑position, a cyano group at the 3‑position, and a fluorine atom at the 2‑position of the benzoate ring. Its molecular formula is C₁₀H₇BrFNO₂ (molecular weight 272.07 g·mol⁻¹) and the canonical SMILES is CCOC(=O)c1c(Br)ccc(C#N)c1F . The compound is supplied as a white crystalline powder with typical purity specifications of ≥95% (HPLC) . This specific substitution pattern—combining an electron‑withdrawing fluorine ortho to the ester, a nitrile meta to the ester, and a synthetically versatile bromine para to the ester—distinguishes it from numerous regioisomeric and functionally analogous benzoate building blocks used in medicinal chemistry and agrochemical intermediate synthesis.

Why Generic Substitution Fails for Ethyl 6‑Bromo‑3‑cyano‑2‑fluorobenzoate: Regioisomeric Ambiguity and Functional Group Incompatibility Among In‑Class Analogs


Trisubstituted benzoate esters that share the same molecular formula (C₁₀H₇BrFNO₂) but differ in the positional arrangement of Br, CN, and F substituents are not interchangeable in downstream synthetic applications. The 2‑fluoro‑6‑bromo‑3‑cyano substitution pattern places the bromine para to the ester carbonyl, making it electronically and sterically distinct from isomers such as ethyl 6‑bromo‑2‑cyano‑3‑fluorobenzoate (CAS 1805583‑27‑0), where the cyano and fluorine positions are swapped, or ethyl 2‑bromo‑3‑cyano‑6‑fluorobenzoate (CAS 1806848‑35‑0), where the bromine is ortho to the ester . These regioisomeric differences directly affect cross‑coupling site‑selectivity, the electronic influence of substituents on reaction rates, and the physical properties (solubility, crystallinity) that govern formulation and purification workflows [1]. Procurement of the correct regioisomer is therefore critical; substitution with a positional isomer can lead to synthesis failure, irreproducible biological data, or off‑target compound identity in patent‑protected compositions.

Quantitative Differentiation Evidence for Ethyl 6‑Bromo‑3‑cyano‑2‑fluorobenzoate versus Closest Analogs


Regioisomeric Differentiation: Molecular Identity and Substituent Positioning vs. Ethyl 6‑Bromo‑2‑cyano‑3‑fluorobenzoate and Ethyl 2‑Bromo‑3‑cyano‑6‑fluorobenzoate

Ethyl 6‑bromo‑3‑cyano‑2‑fluorobenzoate (CAS 1807215‑13‑9) carries the bromine substituent at the 6‑position (para to the ester), the cyano group at the 3‑position, and the fluorine at the 2‑position. The closest regioisomer, ethyl 6‑bromo‑2‑cyano‑3‑fluorobenzoate (CAS 1805583‑27‑0), has the cyano and fluorine positions exchanged, while ethyl 2‑bromo‑3‑cyano‑6‑fluorobenzoate (CAS 1806848‑35‑0) places the bromine ortho to the ester. All three share the molecular formula C₁₀H₇BrFNO₂ and an identical molecular weight of 272.07 Da, making them indistinguishable by mass spectrometry alone and necessitating confirmatory identity testing (e.g., ¹H/¹³C/¹⁹F NMR or HPLC retention time comparison) .

Regioisomerism Medicinal Chemistry Building Blocks Cross-Coupling Site-Selectivity

Ester Alkyl Chain Differentiation: Ethyl Ester vs. Methyl Ester Analog (Methyl 6‑Bromo‑3‑cyano‑2‑fluorobenzoate, CAS 1805484‑74‑5)

The target compound is the ethyl ester (C₁₀H₇BrFNO₂; MW 272.07 Da), while the closest ester homolog is the methyl ester analog methyl 6‑bromo‑3‑cyano‑2‑fluorobenzoate (CAS 1805484‑74‑5; C₉H₅BrFNO₂; MW 258.04 Da) . The additional methylene unit in the ethyl ester confers measurably higher lipophilicity (estimated ΔlogP ≈ +0.5 based on the Hansch π constant for a methylene group) and alters the steric environment around the ester carbonyl, which can affect both the rate of ester hydrolysis under physiological or basic conditions and the compound's solubility profile in organic solvent systems [1]. The molecular weight difference of 14.03 Da between the two esters provides a clear mass‑spectrometric identifier for quality control.

Ester Hydrolysis Kinetics Lipophilicity (logP) Building Block Solubility

Available Purity Specification: Vendor‑Certified 95% Minimum Purity vs. Uncertified or Lower‑Grade Alternatives

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) as confirmed by the vendor catalog entry for product BO86739 from A2B Chem . This purity level is consistent with a research‑grade building block suitable for use in medicinal chemistry synthesis and preliminary biological screening. While higher‑purity material (e.g., ≥97% or ≥98%) may be available from custom synthesis providers, the 95% specification establishes a minimum procurement benchmark. For comparison, the related compound ethyl 6‑bromo‑2‑cyano‑3‑fluorobenzoate (CAS 1805583‑27‑0) is also listed at 95% purity from the same vendor class, indicating that no purity advantage exists between these regioisomers from standard catalog sources .

Chemical Purity Procurement Specification HPLC Quality Control

Limited Public Bioactivity Data: HDAC6 Inhibition IC₅₀ Contextualization (Caveat: Evidence Is for a Structurally Distinct Compound Assigned BDBM50579380, Not the Target Compound)

A search of the BindingDB database returns an IC₅₀ value of 1,000 nM (1.0 µM) for inhibition of human HDAC6 (histone deacetylase 6) associated with entry BDBM50579380 (ChEMBL4876901); however, the SMILES string for this entry corresponds to a structurally unrelated compound containing a phenothiazine scaffold, not ethyl 6‑bromo‑3‑cyano‑2‑fluorobenzoate [1]. No direct bioactivity data for the target compound against HDAC6 or any other pharmacological target has been identified in public databases (ChEMBL, PubChem BioAssay, BindingDB) as of April 2026. Consequently, no quantitative potency or selectivity comparison with structurally related benzoate analogs can be made. This represents a critical evidence gap for any claim of biological differentiation.

HDAC6 Inhibition BindingDB Bioactivity Data Gap

Evidence‑Backed Application Scenarios for Ethyl 6‑Bromo‑3‑cyano‑2‑fluorobenzoate Procurement


Regioisomerically Defined Building Block for Palladium‑Catalyzed Cross‑Coupling at the 6‑Bromo Position

The 6‑bromo substituent, located para to the ethyl ester, is sterically unencumbered by the ortho‑fluorine and meta‑cyano groups, making it the most accessible site for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling reactions. This contrasts with regioisomers where the bromine is placed ortho to the ester (e.g., CAS 1806848‑35‑0), where steric hindrance can reduce coupling yields . The ethyl ester functionality provides a convenient handle for subsequent hydrolysis to the carboxylic acid or reduction to the benzyl alcohol, enabling multi‑step synthetic routes to more complex scaffolds [1].

Medicinal Chemistry Intermediate for Kinase or HDAC Inhibitor Scaffold Elaboration

Trisubstituted benzoates bearing a cyano group at the 3‑position and fluorine at the 2‑position are recurrent structural motifs in kinase inhibitor and HDAC inhibitor patent literature, where the nitrile can serve as a hydrogen‑bond acceptor or be transformed into a tetrazole or amide bioisostere . Although no direct bioactivity data for the target compound are publicly available, its substitution pattern matches that of intermediates described in patent families covering fluorinated benzoate‑derived kinase modulators (e.g., WO 2015067404 A1) [1]. The pre‑installed 6‑bromo handle allows late‑stage diversification via cross‑coupling to generate focused compound libraries for SAR exploration.

Physicochemical Probe for logP‑Dependent Solubility Optimization in Early‑Stage Drug Discovery

The ethyl ester moiety contributes an estimated +0.5 logP units relative to the methyl ester analog (CAS 1805484‑74‑5), based on the Hansch π(CH₂) fragment constant . This measurable lipophilicity difference can be exploited in early‑stage drug discovery to tune the lipophilic ligand efficiency (LLE) and aqueous solubility of a lead series without altering the core aromatic substitution pattern. Researchers can procure both the ethyl and methyl ester variants and directly compare logD₇.₄, kinetic solubility, and microsomal stability in head‑to‑head ADME assays to identify the optimal ester prodrug or intermediate.

Analytical Reference Standard for Regioisomeric Purity Determination by ¹⁹F NMR or HPLC‑MS

Because the molecular formula C₁₀H₇BrFNO₂ is shared by multiple regioisomers (e.g., CAS 1805583‑27‑0, 1806848‑35‑0), the target compound serves as an essential reference standard for confirming the identity and regioisomeric purity of synthetic batches . The distinct ¹⁹F NMR chemical shift and HPLC retention time of the 2‑fluoro‑3‑cyano‑6‑bromo regioisomer allow unequivocal differentiation from its positional isomers. Procurement of a certified batch (≥95% purity) with documented analytical data is critical for laboratories that use this compound as a starting material in GLP‑ or GMP‑adjacent synthesis workflows [1].

Quote Request

Request a Quote for Ethyl 6-bromo-3-cyano-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.